molecular formula C5H2BrClN2O2 B2890494 2-Bromo-4-chloro-3-nitropyridine CAS No. 1261732-45-9

2-Bromo-4-chloro-3-nitropyridine

Cat. No.: B2890494
CAS No.: 1261732-45-9
M. Wt: 237.44
InChI Key: VTXLBYHDDCVJOX-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-nitropyridine (CAS: 1261732-45-9) is a halogenated nitropyridine derivative with the molecular formula C₅H₂BrClN₂O₂ and a molecular weight of 237.44 g/mol. It is primarily utilized as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound features a pyridine ring substituted with bromine (position 2), chlorine (position 4), and a nitro group (position 3), which collectively influence its electronic properties and reactivity .

Properties

IUPAC Name

2-bromo-4-chloro-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXLBYHDDCVJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-3-nitropyridine typically involves the nitration of 2-bromo-4-chloropyridine. One common method includes the reaction of 2-bromo-4-chloropyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-4-chloro-3-nitropyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals, dyes, and advanced materials

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes critical data for 2-bromo-4-chloro-3-nitropyridine and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Physical State Key Applications
This compound 1261732-45-9 C₅H₂BrClN₂O₂ 237.44 Br (2), Cl (4), NO₂ (3) Solid Organic synthesis intermediate
4-Bromo-2-methyl-3-nitropyridine 23056-49-7 C₆H₅BrN₂O₂ 217.02 Br (4), CH₃ (2), NO₂ (3) White powder Pharmaceutical intermediates
5-Bromo-2-chloro-3-nitropyridine 1137475-57-0 C₅H₂BrClN₂O₂ 237.44 Br (5), Cl (2), NO₂ (3) Not specified Potential electrophile in cross-coupling reactions
4-Amino-3-bromo-2-chloropyridine 215364-85-5 C₅H₄BrClN₂ 207.46 NH₂ (4), Br (3), Cl (2) White powder Building block for bioactive molecules

Key Observations :

  • Substituent Positioning: The position of halogens and nitro groups significantly alters reactivity. For example, in this compound, the nitro group at position 3 deactivates the ring, directing further substitution to meta or para positions. In contrast, 4-amino-3-bromo-2-chloropyridine’s amino group (position 4) activates the ring for electrophilic substitution .
  • Physical State: Methyl-substituted derivatives (e.g., 4-bromo-2-methyl-3-nitropyridine) often exhibit improved solubility in non-polar solvents compared to halogen-only analogs .

Biological Activity

2-Bromo-4-chloro-3-nitropyridine is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including biochemical interactions, cellular effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H3BrClN3O2\text{C}_5\text{H}_3\text{BrClN}_3\text{O}_2

This compound features a pyridine ring substituted with bromine, chlorine, and nitro groups, which contribute to its reactivity and biological properties.

Biochemical Interactions

Enzyme Interactions:
Research indicates that this compound interacts with various enzymes, modulating their activity. It has been shown to influence enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially enhancing or inhibiting their functions.

Molecular Mechanisms:
At the molecular level, this compound can bind to DNA and RNA, affecting their stability and function. It may also inhibit or activate enzymes by interacting with their active sites. Such interactions can lead to significant changes in cellular signaling pathways and gene expression profiles.

Cellular Effects

Impact on Cell Signaling:
The compound's influence on cell signaling pathways is notable. For instance, it can activate or inhibit pathways like MAPK/ERK, which are crucial for cell proliferation and differentiation. Additionally, it modulates gene expression related to apoptosis, promoting or inhibiting programmed cell death depending on the concentration used .

Dosage Effects in Animal Models:
In animal studies, low doses of this compound have shown beneficial effects by enhancing antioxidant defenses. Conversely, high doses can lead to toxicity characterized by liver damage and neurotoxicity. This highlights the importance of dosage in determining the compound's biological effects.

Antimicrobial Activity

Recent investigations have revealed that this compound exhibits antimicrobial properties against various pathogens. For example:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Anticancer Activity

In cancer research, this compound has demonstrated promising activity against several cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)11.35
HT-29 (Colon Cancer)9.24
A549 (Lung Cancer)6.6

The mechanism underlying its anticancer effects appears to involve the induction of apoptosis and modulation of key signaling pathways associated with tumor growth .

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A study evaluated the efficacy of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial load at concentrations above the MIC, suggesting its potential use in treating infections caused by resistant strains.
  • Case Study on Anticancer Properties:
    In vitro studies demonstrated that treatment with this compound led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors in MCF-7 cells. This shift in protein expression supports its role as a potential anticancer agent .

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